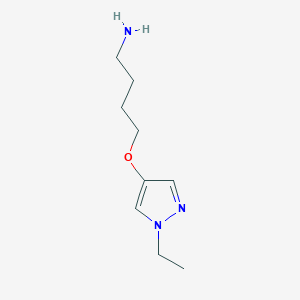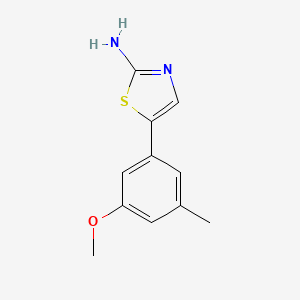![molecular formula C10H14N2O4S B14764277 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B14764277.png)
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-methyl-2-thiouridine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is characterized by its unique structure, which includes a sulfur atom replacing an oxygen atom in the uridine molecule, enhancing its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-methyl-2-thiouridine typically involves the incorporation of sulfur into the nucleoside structure. One common method includes the use of silylated 2-thiouracil or 2-thiothymine as starting materials, which are then reacted with α-1-chloro-2-deoxy-3,5-di-toluoylribose . The reaction conditions often require specific catalysts and solvents to facilitate the incorporation of the sulfur atom.
Industrial Production Methods: Industrial production of 3’-Deoxy-methyl-2-thiouridine may involve large-scale synthesis using automated solid-phase synthesis techniques. These methods allow for the efficient production of nucleoside analogs by incorporating thio-modified nucleosides into oligonucleotides under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Deoxy-methyl-2-thiouridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfur atom in the compound makes it particularly reactive in these processes.
Common Reagents and Conditions: Common reagents used in the reactions of 3’-Deoxy-methyl-2-thiouridine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’-Deoxy-methyl-2-thiouridine can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Applications De Recherche Scientifique
3’-Deoxy-methyl-2-thiouridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3’-Deoxy-methyl-2-thiouridine involves its incorporation into DNA or RNA, where it inhibits DNA synthesis and induces apoptosis in cancer cells . The sulfur atom in the compound enhances its binding affinity to nucleic acids, making it a potent inhibitor of DNA polymerases and other enzymes involved in nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
2-Thiouridine: Similar to 3’-Deoxy-methyl-2-thiouridine, 2-thiouridine contains a sulfur atom in place of an oxygen atom in the uridine molecule.
2-Thiothymine: This compound is another sulfur-modified nucleoside, known for its enhanced hybridization affinity and base discrimination ability.
Uniqueness: 3’-Deoxy-methyl-2-thiouridine is unique due to its specific structure, which includes a deoxy modification at the 3’ position and a methyl group. This combination enhances its biological activity and stability compared to other sulfur-modified nucleosides .
Propriétés
Formule moléculaire |
C10H14N2O4S |
|---|---|
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O4S/c1-5-3-12(10(17)11-8(5)15)9-7(14)2-6(4-13)16-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,17)/t6-,7+,9+/m0/s1 |
Clé InChI |
GBNAXPMJFIRMKP-LKEWCRSYSA-N |
SMILES isomérique |
CC1=CN(C(=S)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O |
SMILES canonique |
CC1=CN(C(=S)NC1=O)C2C(CC(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



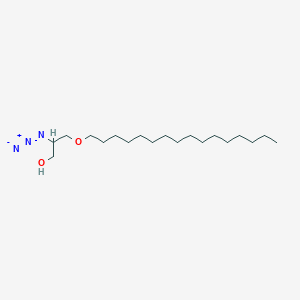
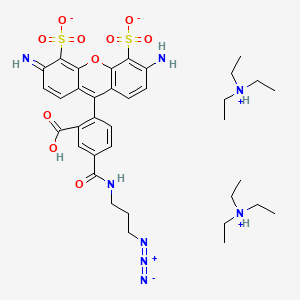

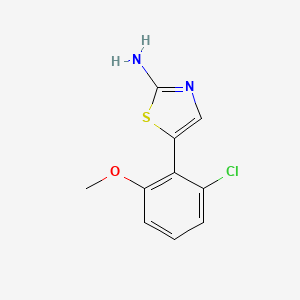
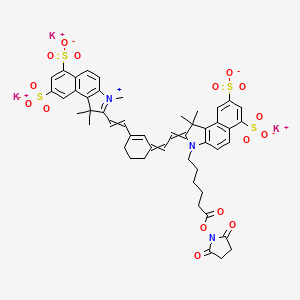

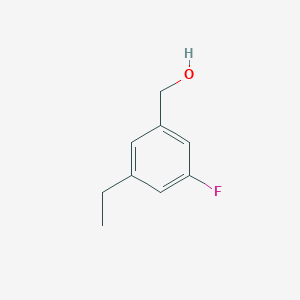
![4-[(3-Fluorophenyl)methoxy]benzoate](/img/structure/B14764243.png)
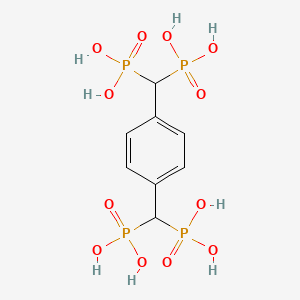
![Ethyl (R)-4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate](/img/structure/B14764249.png)
